3-(6-Fluoro-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid
Description
3-(6-Fluoro-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid is a quinoline derivative characterized by a fluorine substituent at position 6, a ketone group at position 2, and a propanoic acid moiety at position 3 of the heterocyclic ring. The fluorine atom enhances lipophilicity and metabolic stability, while the propanoic acid group contributes to solubility and hydrogen-bonding interactions. Its molecular formula is C₁₂H₁₀FNO₃, with a molecular weight of 235.21 g/mol .
Properties
IUPAC Name |
3-(6-fluoro-2-oxo-1H-quinolin-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c13-9-2-3-10-8(6-9)5-7(12(17)14-10)1-4-11(15)16/h2-3,5-6H,1,4H2,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJFLSUHJJHTTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(C(=O)N2)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Fluoro-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid typically involves the reaction of 6-fluoro-2-oxo-1,2-dihydroquinoline with propanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, ensuring cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(6-Fluoro-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction may result in the formation of dihydroquinoline derivatives .
Scientific Research Applications
Anti-Cancer Activity
Recent studies have demonstrated that derivatives of quinoline compounds exhibit promising anti-cancer properties. For instance, research indicates that specific derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer).
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 8g | MCF-7 | 1.2 ± 0.2 | Induces G2/M phase arrest and pro-apoptotic activity via caspase activation |
| 8g | Panc-1 | 1.4 ± 0.2 | Similar apoptotic pathways as observed in MCF-7 |
This indicates that 3-(6-Fluoro-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid may serve as a scaffold for developing more potent anti-cancer agents by modifying its structure to enhance efficacy against specific cancer types .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects, particularly in neurodegenerative diseases. Compounds with similar quinoline structures have been investigated for their ability to inhibit neuroinflammation and oxidative stress, which are critical factors in conditions like Alzheimer’s disease and Parkinson’s disease.
CGRP Receptor Antagonism
CGRP (Calcitonin Gene-Related Peptide) receptor antagonists have emerged as a novel therapeutic class for migraine treatment. The compound has been identified as a potential CGRP receptor antagonist, which could provide relief for migraine sufferers by inhibiting the action of CGRP, a peptide involved in the pathophysiology of migraines.
Summary of Research Findings
The applications of this compound extend across various domains in medicinal chemistry:
- Anti-Cancer : Demonstrated efficacy against multiple cancer cell lines with mechanisms involving apoptosis.
- Neuroprotection : Potential to mitigate neurodegenerative processes through inhibition of oxidative stress.
- Migraine Treatment : As a CGRP receptor antagonist, it may offer new avenues for migraine management.
Mechanism of Action
The mechanism of action of 3-(6-Fluoro-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of various biological processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline derivatives with modifications at positions 2, 3, and 6 have been extensively studied. Below is a detailed comparison with structurally analogous compounds:
2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic Acid (CAS 53244-92-1)
- Structural Differences: The acetic acid chain (two carbons) replaces the propanoic acid (three carbons) at position 3.
- Impact on Properties : The shorter chain reduces steric bulk but may decrease solubility due to fewer hydrophilic groups.
- Similarity Score : 0.95 (based on structural alignment) .
Methyl 2-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate (CAS 1092286-54-8)
- Structural Differences : A phenyl group at position 4 and a methyl ester instead of a free acid.
- Impact on Properties : The phenyl group increases lipophilicity (logP), while the ester reduces acidity (pKa ~5 vs. ~3 for carboxylic acid). This enhances membrane permeability but may require metabolic activation .
3-(1-Methyl-2-oxo-1,2-dihydroquinoxalin-3-yl)propanoic Acid (CHEMBL4068652)
- Structural Differences: Quinoxaline (two adjacent nitrogen atoms) replaces quinoline, with a methyl group at position 1.
- The methyl group may hinder rotational freedom .
3-(7-Fluoro-2-oxo-1,2-dihydroquinolin-3-yl)propanoic Acid (CAS 1017348-68-3)
- Structural Differences : Fluorine at position 7 instead of 5.
- Impact on Properties : Positional isomerism affects dipole moments and binding to biological targets. The 6-fluoro isomer (target compound) may exhibit better steric alignment with enzymes or receptors .
3-(3,4-Dimethoxyphenyl)-3-(6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)propanoic Acid (PFQA)
- Structural Differences: A 3,4-dimethoxyphenyl group and a 4-hydroxy substituent on the quinoline ring.
- Impact on Properties: The hydroxy group enhances hydrogen-bonding capacity, improving solubility.
Comparative Data Tables
Table 1: Physicochemical Properties
*logP estimated using ChemAxon software.
Table 2: Spectral Data (IR and NMR)
| Compound Name | IR (C=O stretch, cm⁻¹) | ¹H NMR (δ, ppm) Key Signals |
|---|---|---|
| Target Compound | 1680 (quinolone C=O) | δ 7.51–7.21 (m, aromatic H), 11.85 (NH) |
| Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate | 1680, 1655 | δ 7.98–7.06 (m, aromatic H), 12.35 (NH) |
Biological Activity
3-(6-Fluoro-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a quinoline moiety that is known for its pharmacological versatility. The presence of a fluorine atom enhances its lipophilicity and potential biological activity.
1. Anticancer Activity
Research has shown that quinoline derivatives exhibit significant anticancer properties. For instance, in a study involving various quinoline derivatives, certain compounds demonstrated IC50 values as low as 1.2 µM against MCF-7 breast cancer cells, indicating strong anti-proliferative effects . The mechanism of action typically involves:
- Induction of Apoptosis : Compounds similar to this compound have been reported to trigger apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
- Cell Cycle Arrest : Studies indicated that these compounds could cause G2/M phase arrest in cancer cells, leading to inhibited cell division and growth .
2. Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated. It has shown promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest that modifications in the structure can enhance antibacterial properties. For example, compounds with specific substituents demonstrated increased potency against resistant strains .
Case Study 1: Anticancer Efficacy
A recent study assessed the anticancer effects of several quinoline derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in MCF-7 and Panc-1 cell lines, with a notable increase in apoptosis markers such as annexin V-FITC staining and caspase activation .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 1.2 ± 0.2 | Apoptosis induction |
| This compound | Panc-1 | 1.4 ± 0.2 | Cell cycle arrest |
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to enhanced antimicrobial activity, particularly against multidrug-resistant strains .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 16 |
| This compound | S. aureus | 8 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer cell proliferation.
- Interference with DNA Synthesis : The quinoline structure may intercalate into DNA or inhibit topoisomerases, disrupting replication processes.
- Modulation of Cellular Signaling Pathways : These compounds can influence pathways such as MAPK and PI3K/Akt, which are critical for cell survival and proliferation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
